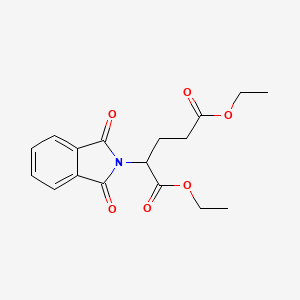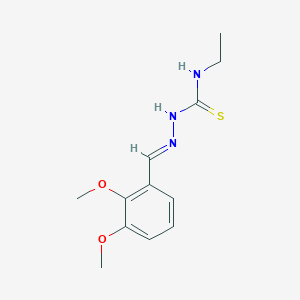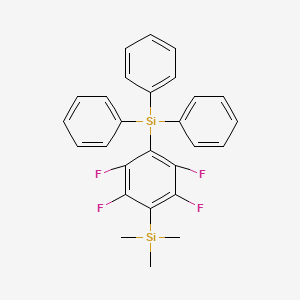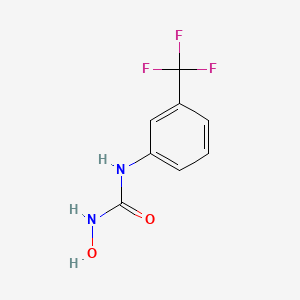
Tripentyl orthoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound, specifically, has three pentyl groups attached to the central carbon, making it a valuable reagent in organic synthesis due to its ability to form stable intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripentyl orthoformate can be synthesized through the reaction of pentanol with orthoformic acid esters. The general reaction involves the nucleophilic substitution of the hydroxyl group in pentanol with the orthoformic acid ester, typically under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the esterification reaction to completion. The reaction is typically carried out under reflux conditions to ensure the removal of water, which is a byproduct of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Tripentyl orthoformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to form pentanol and formic acid.
Transesterification: It can react with other alcohols to form different orthoesters and release pentanol.
Condensation: It can participate in condensation reactions with amines to form formamides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Transesterification: Alcohols and acid catalysts.
Condensation: Amines and acid catalysts.
Major Products
Hydrolysis: Pentanol and formic acid.
Transesterification: Different orthoesters and pentanol.
Condensation: Formamides.
Aplicaciones Científicas De Investigación
Tripentyl orthoformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals, which are important intermediates in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tripentyl orthoformate involves its ability to act as a protecting group for carbonyl compounds. By forming stable acetals or ketals, it protects the carbonyl group from unwanted reactions during multi-step synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: An orthoester with three ethoxy groups.
Triisopropyl orthoformate: An orthoester with three isopropyl groups.
Uniqueness
Tripentyl orthoformate is unique due to its longer alkyl chains, which can provide different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it particularly useful in reactions where steric hindrance or hydrophobic interactions are important factors.
Propiedades
Número CAS |
637-42-3 |
|---|---|
Fórmula molecular |
C16H34O3 |
Peso molecular |
274.44 g/mol |
Nombre IUPAC |
1-(dipentoxymethoxy)pentane |
InChI |
InChI=1S/C16H34O3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h16H,4-15H2,1-3H3 |
Clave InChI |
NRRGKWUTVHJHCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(OCCCCC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)





